![molecular formula C19H20ClN3O2 B2770053 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 554405-96-8](/img/structure/B2770053.png)
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a pyrazolone ring, and a chloroacetyl group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common scaffold in medicinal chemistry . Pyrazolone is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The chloroacetyl group is a functional group consisting of a chlorine atom bonded to an acetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyrazolone rings would contribute to the three-dimensional shape of the molecule . The presence of the chloroacetyl group could also influence the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The chloroacetyl group is typically highly reactive and could undergo various chemical reactions . The pyrrolidine and pyrazolone rings might also participate in reactions, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting and boiling points, solubility in various solvents, and stability under different conditions .科学的研究の応用
Synthesis Techniques and Chemical Properties
- A general method for the synthesis of 4-(alkyl)pyrazoles has been developed, showcasing the versatility in the creation of pyrazole derivatives. This method involves the reaction between organyl diethylacetals and the Vilsmeier reagent, leading to ethoxy- and dimethylamino-acroleins, which then react directly with hydrazine monohydrogenchloride to yield desired (4-substituted)pyrazoles (Reger et al., 2003).
Antimicrobial and Anticancer Activities
- Some imidazolyl-thioacetyl-pyrazolinone derivatives have been synthesized and investigated for their antinociceptive and anticancer activities, highlighting the compound's potential in medical applications (Demirayak et al., 2010).
- New pyrazolopyridines derivatives were synthesized using a microwave-assisted method and tested for their antioxidant, antitumor, and antimicrobial activities, demonstrating significant potential against liver and breast cell lines (El‐Borai et al., 2013).
- A series of novel isoxazoline incorporated pyrrole derivatives have been synthesized and screened for their antibacterial activity, showing the scope of pyrrole derivatives in developing new antimicrobial agents (Kumar et al., 2017).
Electropolymerization and Material Applications
- Research into self-assembled monolayers of aromatic pyrrole derivatives has been conducted to improve the properties of (co)polymerized poly(pyrrole) layers, offering insights into the material science applications of such compounds (Schneider et al., 2017).
Safety And Hazards
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and investigating its potential uses in fields like medicinal chemistry .
特性
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-10-16(17(24)11-20)13(2)22(12)18-14(3)21(4)23(19(18)25)15-8-6-5-7-9-15/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJYHXOUGSGIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)
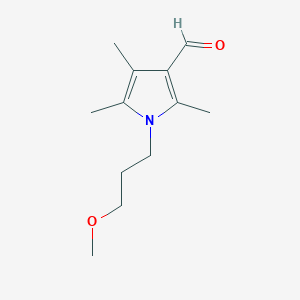
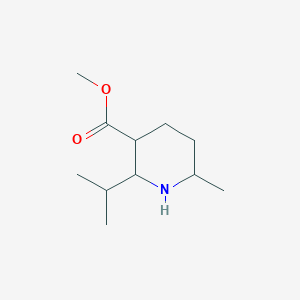
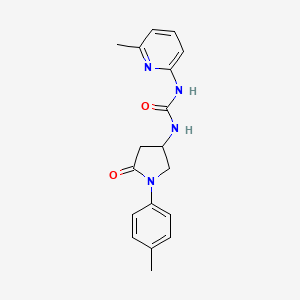
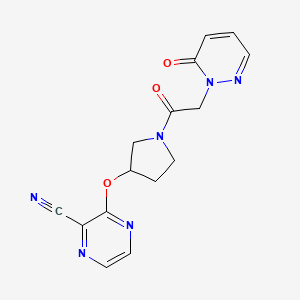
![Methyl 4-{[(3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophen-2-yl)carbonyl]amino}benzoate](/img/structure/B2769979.png)
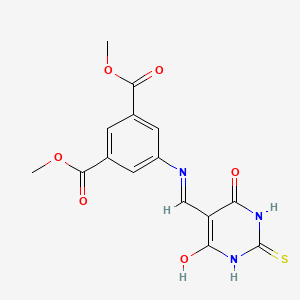
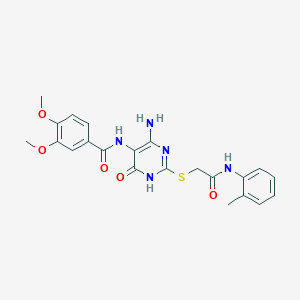

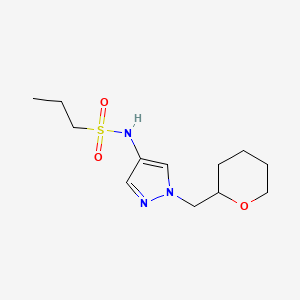
![1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2769988.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2769990.png)

![7-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2769993.png)